NIR-667 N-succinimidyl ester
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Overview
Description
NIR-667 N-succinimidyl ester is a chemical compound widely used in scientific research, particularly in the field of fluorescence labeling. It is known for its ability to label proteins, peptides, and other biomolecules due to its high reactivity with primary amines. The compound is a near-infrared fluorescent dye, which makes it highly suitable for biological imaging applications. The empirical formula of this compound is C30H35ClN4O5, and it has a molecular weight of 567.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NIR-667 N-succinimidyl ester typically involves the coupling of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent. This reaction forms the active ester, which can then be used for further conjugation reactions . Another method involves heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: NIR-667 N-succinimidyl ester primarily undergoes substitution reactions. The key functional group in this compound is the N-hydroxysuccinimide ester, which readily reacts with primary amines. This reaction forms a stable amide bond, making it highly useful for bioconjugation.
Common Reagents and Conditions:
Reagents: Primary amines, carboxylic acids, N-hydroxysuccinimide, coupling agents.
Major Products: The major products formed from these reactions are amide bonds, which are stable and suitable for various biological applications.
Scientific Research Applications
NIR-667 N-succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting amino acids and other biomolecules.
Biology: Employed in labeling proteins and peptides for imaging and tracking within cells and tissues.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in imaging techniques.
Industry: Applied in the production of fluorescent dyes and labeling reagents for various industrial processes
Mechanism of Action
The mechanism of action of NIR-667 N-succinimidyl ester involves the formation of a stable amide bond with primary amines in biomolecules. This reaction is facilitated by the N-hydroxysuccinimide ester group, which acts as a leaving group, allowing the formation of the amide bond. The near-infrared fluorescent properties of the compound enable it to penetrate deep into tissues, making it highly effective for imaging applications.
Comparison with Similar Compounds
- N-hydroxysuccinimide-acrylamide ester
- Sulfosuccinimidyl 6-(4’-azido-2’-nitrophenylamino) hexanoate (sulfo-SANPAH)
- N-acryloyl-6-aminocaproic acid
Comparison: NIR-667 N-succinimidyl ester is unique due to its near-infrared fluorescent properties, which allow for deeper tissue penetration and minimal background noise in imaging applications. Compared to other similar compounds, it offers higher stability and reactivity, making it a preferred choice for bioconjugation and imaging .
Properties
IUPAC Name |
[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N4O5.ClH/c1-4-32(5-2)21-11-13-23-25(20-31)24-14-12-22(19-27(24)38-26(23)18-21)33(6-3)17-9-7-8-10-30(37)39-34-28(35)15-16-29(34)36;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOQVGBXADQGH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)ON4C(=O)CCC4=O)C=C3O2)C#N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158358-57-7 |
Source
|
Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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